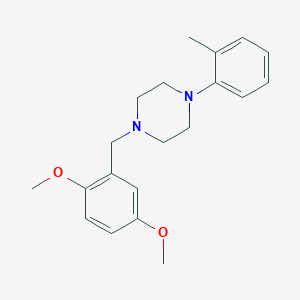![molecular formula C17H16ClNO4 B5854468 methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate, also known as CE-245677, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives, which are known for their insecticidal properties. However, recent studies have shown that CE-245677 has promising anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
作用機序
The mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in stimulated macrophages. Additionally, methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer and colon cancer cells.
実験室実験の利点と制限
One advantage of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential as a therapeutic agent for inflammatory and cancerous diseases. Additionally, the synthesis method for methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is relatively straightforward and can be optimized for improved yield and purity. However, one limitation of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential toxicity, which needs to be further investigated before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for research on methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. One potential avenue is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate and its potential toxicity. Finally, research can be conducted to optimize the synthesis method for methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate to improve its yield and purity.
合成法
The synthesis of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate involves the reaction of 4-chloro-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid methyl ester to yield methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-15-10-11(8-9-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJPYEFJJJWJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)



![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)

